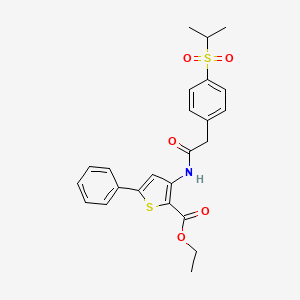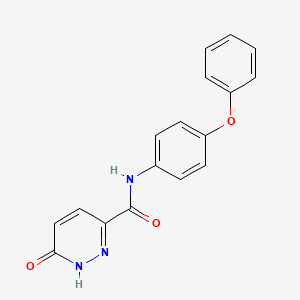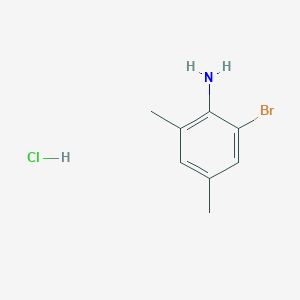![molecular formula C16H25NO2 B2765016 N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine CAS No. 100095-38-3](/img/structure/B2765016.png)
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Solar Cells
One application involves the use of amine-based, alcohol-soluble fullerene derivatives, showing potential in polymer solar cells. These materials, due to their high electron mobility, are applied successfully as acceptors and cathode interfacial materials, facilitating the creation of efficient organic/polymer solar cells. Such compounds promise advancements in solar energy conversion technologies, demonstrating a moderate power conversion efficiency that signifies potential for future enhancement and application in nano-structured organic solar cells (Menglan Lv et al., 2014).
Conductive Polymers
Another significant application is observed in the development of conductive polymers. Triarylamine-bearing polyphenylenevinylene was prepared to facilitate the creation of a high-spin organic polymer. This polymer, due to its solvent-solubility and film formability, could find applications in electronic devices and sensors. The inclusion of arylamine moiety allows for reversible redox properties, indicating its potential in developing advanced materials for electronic applications (Takashi Kurata et al., 2007).
Chemical Synthesis
In chemical synthesis, directed lithiation techniques involving derivatives of N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine enable the production of highly functionalized compounds. These methodologies are critical in synthesizing complex molecules, demonstrating the compound's utility in creating versatile synthetic intermediates for pharmaceuticals and agrochemicals (Keith Smith et al., 2013).
Antibacterial and Antifungal Applications
Modified polymers, created through the reaction with various amines, exhibit enhanced antibacterial and antifungal properties. Such materials could be used in medical applications, including wound dressings and antimicrobial coatings, to prevent infections. This application highlights the compound's role in developing new materials with significant biological activities (Hala M. Aly et al., 2015).
Photopolymerization in Dental Restorations
This compound derivatives are utilized in photopolymerization processes for dental restorations. These compounds serve as polymerizable amine co-initiators, offering an alternative to traditional dental resin systems by potentially enhancing the physical and mechanical properties of dental restorative materials (J. Nie et al., 2002).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-16(2)12-14(9-11-19-16)17-10-8-13-4-6-15(18-3)7-5-13/h4-7,14,17H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJDDRQDDJMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
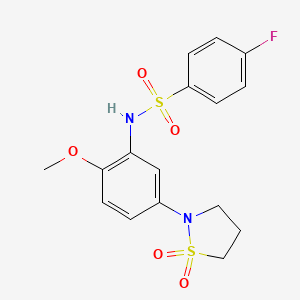
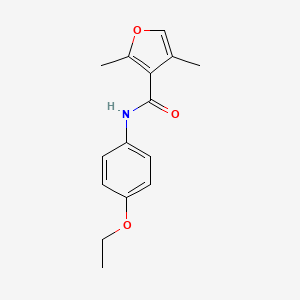
![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)

![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)

